N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide
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Description
The compound is a complex organic molecule with a molecular formula of C20H20N4O3S2 . It contains several functional groups, including an amide, a thiadiazole ring, and a methoxy group attached to a naphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 428.528 . It includes a thiadiazole ring, a dimethylphenyl group, and a methoxy-naphthamide moiety .Scientific Research Applications
Photodynamic Therapy
The compound's derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been synthesized and characterized for their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Methoxyalkyl thiazoles, a novel series of compounds, have been identified as selective 5-lipoxygenase inhibitors with anti-inflammatory properties. These compounds are recognized for their non-redox and non-iron-chelating potent inhibition capabilities (Falgueyret, Hutchinson, & Riendeau, 1993).
Anticancer Activity
Derivatives of the compound, especially those incorporating nitro and amino substitutions, have shown potent TOP1-targeting activity and pronounced antitumor activity. This suggests their utility in developing treatments targeting specific cancer cell mechanisms (Singh et al., 2003).
Antimicrobial and Antifungal Properties
The compound and its derivatives have been evaluated for their antimicrobial and antifungal activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activities, indicating their potential as therapeutic agents (Tumosienė et al., 2020). Additionally, novel aryloxy propanoyl thiadiazoles synthesized as potential antihypertensive agents highlight the compound's versatility in drug development (Samel & Pai, 2010).
Dyeing Performance and Potential Antihypertensive Agents
Synthesis and characterization of thiadiazole derivatives for their dyeing performance on nylon fabric demonstrate the compound's application in materials science. These derivatives have shown promising results as acid dyes, indicating their potential in industrial applications (Malik et al., 2018).
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-14-8-9-15(2)19(10-14)25-21(29)13-32-24-28-27-23(33-24)26-22(30)18-11-16-6-4-5-7-17(16)12-20(18)31-3/h4-12H,13H2,1-3H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLROSZHIWHYREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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